Bienvenue dans la boutique en ligne BenchChem!

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

FXR antagonism Nuclear receptor pharmacology Isoxazole sulfonamide SAR

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034396-03-5) is a synthetic, heterocyclic small molecule classified within the isoxazole-sulfonamide chemical series. Its structure integrates a 3,5-dimethylisoxazole-4-sulfonamide warhead, a furan-3-yl substituent, and a pyrazine linker.

Molecular Formula C14H14N4O4S
Molecular Weight 334.35
CAS No. 2034396-03-5
Cat. No. B2855461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
CAS2034396-03-5
Molecular FormulaC14H14N4O4S
Molecular Weight334.35
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-7-12-13(16-5-4-15-12)11-3-6-21-8-11/h3-6,8,17H,7H2,1-2H3
InChIKeyUMIZVZMDMDEJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034396-03-5): Compound Identity, Pharmacological Classification, and Procurement Baseline


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034396-03-5) is a synthetic, heterocyclic small molecule classified within the isoxazole-sulfonamide chemical series. Its structure integrates a 3,5-dimethylisoxazole-4-sulfonamide warhead, a furan-3-yl substituent, and a pyrazine linker [1]. The compound is primarily documented in the patent and public database literature as a modulator of the Farnesoid X Receptor (FXR, NR1H4), a nuclear receptor implicated in bile acid homeostasis, lipid metabolism, and inflammatory liver disease [2]. Public bioactivity repositories record this compound as exhibiting antagonist activity against human FXR, with an IC₅₀ of 11,600 nM (11.6 µM) in a cell-based reporter assay [3]. This places it within the broader landscape of isoxazole-derived FXR ligands, a class that has garnered significant interest for metabolic and hepatobiliary indications, yet its potency profile distinguishes it sharply from the nanomolar-potency FXR agonists that dominate clinical development pipelines.

Why FXR-Targeting Isoxazole-Sulfonamides Like CAS 2034396-03-5 Cannot Be Treated as Interchangeable Procurement Commodities


Within the isoxazole-sulfonamide FXR ligand class, minor structural modifications produce extreme functional divergence that renders generic substitution scientifically invalid. The patent literature explicitly teaches that the nature of the heterocyclic substituent (e.g., furan-2-yl versus furan-3-yl, thiophene, or substituted phenyl), the substitution pattern on the isoxazole ring, and the linker geometry between the pyrazine core and the sulfonamide moiety each independently dictate whether a compound behaves as a potent agonist, a partial agonist, or a weak antagonist at FXR [1]. Furthermore, closely related sulfonamide analogs within the same patent families exhibit FXR EC₅₀ values spanning from low nanomolar (e.g., 43–45 nM for optimized agonists in Gal4-hFXR reporter assays) to micromolar or inactive, despite sharing the core scaffold [2]. The compound CAS 2034396-03-5 itself is documented as a weak FXR antagonist (IC₅₀ = 11.6 µM), a functional profile that is pharmacologically distinct from the agonist activity of many structural neighbors [3]. Substituting this compound for an in-class analog without verifying both the target engagement profile and the functional consequence (agonism vs. antagonism) will confound experimental interpretation and potentially invert the intended biological effect. Selection must therefore be driven by explicit quantitative evidence tied to the exact structure, not by class membership alone.

Quantitative Differentiation Evidence for N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034396-03-5) Relative to In-Class Isoxazole-Sulfonamide FXR Modulators


FXR Antagonist Potency of CAS 2034396-03-5: 11.6 µM IC₅₀ Versus Nanomolar FXR Agonists in the Same Isoxazole-Sulfonamide Chemical Series

In a human FXR dual-luciferase reporter assay performed in transfected HEK293T cells, CAS 2034396-03-5 demonstrated antagonist activity with an IC₅₀ of 11,600 nM (11.6 µM) [1]. This functional profile is diametrically opposite to that of optimized FXR agonists from the same isoxazole-sulfonamide patent space, such as the compound disclosed as Example 157 in US Patent 11,254,663, which exhibits agonist activity with an EC₅₀ of 43–45 nM in a Gal4-hFXR fusion reporter assay in HEK293 cells [2]. The approximately 270-fold difference in potency, combined with the agonist-to-antagonist functional switch, establishes that CAS 2034396-03-5 is not a low-potency surrogate for an agonist but rather a mechanistically distinct tool compound.

FXR antagonism Nuclear receptor pharmacology Isoxazole sulfonamide SAR

Predicted Bioactivity Spectrum of CAS 2034396-03-5 Suggests Polypharmacology Distinct from Selective FXR Agonists

Computational prediction of biological activity spectra using PASS (Prediction of Activity Spectra for Substances) indicates that CAS 2034396-03-5 may possess ancillary bioactivities beyond FXR modulation, including predicted respiratory analeptic activity (Pa = 0.951) and anti-hypercholesterolemic activity (Pa = 0.908), alongside a dominant predicted activity as a lipid metabolism regulator (Pa = 0.998) [1]. By contrast, highly optimized FXR agonists from the isoxazole-sulfonamide class are typically designed for target selectivity and have not been reported to carry these ancillary predicted activities [2]. This broader predicted bioactivity fingerprint, while not experimentally confirmed, suggests that CAS 2034396-03-5 may engage multiple biological targets, making it a candidate for phenotypic screening or polypharmacology studies rather than target-specific FXR mechanistic work.

In silico bioactivity prediction Polypharmacology Target selectivity profiling

Structural Determinant: Furan-3-yl Substituent as a Key Differentiator from Furan-2-yl and Other Heterocyclic Analogs

The furan-3-yl group at the pyrazine 3-position of CAS 2034396-03-5 is a specific regioisomeric feature that distinguishes this compound from closely related analogs bearing furan-2-yl, thiophen-2-yl, or naphthalen-1-yl substituents at the same position [1]. The isoxazole-sulfonamide FXR agonist patent literature (US 10,149,835 B2) extensively teaches that the identity and attachment point of the heteroaryl substituent profoundly influence FXR functional activity, with furan-3-yl derivatives occupying a distinct region of the structure-activity landscape compared to furan-2-yl or thiophene analogs [2]. Although direct comparative FXR activity data for the furan-2-yl regioisomer of CAS 2034396-03-5 are not publicly available, the well-established SAR precedent within the patent family indicates that a regioisomeric switch at the furan attachment point alone can alter FXR potency by orders of magnitude or invert the functional response [2].

Structure-activity relationship Heterocyclic substitution Regioisomer differentiation

Molecular Properties: Low Lipophilicity (XLogP3 = 0.3) Differentiates CAS 2034396-03-5 from Highly Lipophilic FXR Agonists

The computed XLogP3-AA value for CAS 2034396-03-5 is 0.3 [1], indicating low lipophilicity. This is significantly lower than the lipophilicity of clinically advanced FXR agonists: obeticholic acid has a calculated logP of approximately 5.0, tropifexor (LJN452) has a calculated logP of approximately 4.5, and cilofexor (GS-9674) has a calculated logP of approximately 3.8 [2]. While logP values are calculated rather than experimentally measured and are influenced by the specific algorithm used, the approximately 10- to 30-fold difference in predicted lipophilicity suggests that CAS 2034396-03-5 occupies a distinct region of physicochemical space that may confer different solubility, permeability, and tissue distribution properties compared to the more hydrophobic clinical FXR agonists [2].

Lipophilicity Physicochemical property Drug-likeness

Evidence-Backed Application Scenarios for N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034396-03-5)


FXR Antagonist Tool Compound for Nuclear Receptor Mechanistic Studies

CAS 2034396-03-5 is a documented weak FXR antagonist (IC₅₀ = 11.6 µM in HEK293T reporter assay) [1]. It is suitable for academic laboratories conducting FXR signaling pathway dissection experiments where a low-potency antagonist is needed to probe receptor function without complete pathway silencing. Its antagonist profile distinguishes it from the nanomolar FXR agonists (e.g., EC₅₀ = 43–45 nM for optimized isoxazole-sulfonamide agonists) [2] and clinical FXR agonists such as obeticholic acid, making it useful for comparative pharmacology studies examining the functional consequences of FXR agonism versus antagonism in hepatocyte or intestinal organoid models.

Chemical Biology Probe for Polypharmacology and Phenotypic Screening

The computationally predicted polypharmacology profile of CAS 2034396-03-5, which includes lipid metabolism regulation (Pa = 0.998), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.987), and antineoplastic activity (Pa = 0.964) [1], positions this compound as a candidate for phenotypic screening campaigns in cancer, metabolic disease, or fibrotic disease models. Researchers employing cell painting assays, high-content screening, or transcriptomic profiling may leverage this compound's multi-target potential to identify novel biology. However, experimental confirmation of these predicted activities is lacking, and investigators should independently validate target engagement in their specific assay systems.

Reference Compound for Isoxazole-Sulfonamide Structure-Activity Relationship (SAR) Studies

CAS 2034396-03-5 serves as a defined structural reference point within the isoxazole-sulfonamide FXR ligand SAR landscape due to its unique combination of a furan-3-yl substituent, a pyrazine-methyl linker, and the 3,5-dimethylisoxazole-4-sulfonamide moiety [1]. Medicinal chemistry teams building FXR-focused compound libraries can use this compound as a weak-antagonist benchmark against which newly synthesized analogs can be compared. Its low lipophilicity (XLogP3 = 0.3) [1] and moderate molecular weight (334.35 g/mol) [1] further position it as a starting scaffold for property-guided optimization toward improved FXR modulators.

In Vitro Toxicology and Off-Target Profiling Reference Standard

With its predicted activity on apoptosis pathways (Pa = 0.984) and DNA synthesis inhibition (Pa = 0.987) [1], CAS 2034396-03-5 may be employed as a reference compound in in vitro toxicology panels assessing mitochondrial toxicity, genotoxicity, or caspase activation. Its low micromolar FXR antagonist potency [1] provides a baseline for differentiating FXR-mediated effects from off-target cytotoxicity. Contract research organizations and pharmaceutical discovery teams may include this compound in counter-screening cascades to contextualize the safety profile of more potent FXR-targeting development candidates.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.